molecular formula C19H22N2O3 B077688 Phenylalanylphenylalanine methyl ester CAS No. 13082-29-6

Phenylalanylphenylalanine methyl ester

Cat. No. B077688
CAS RN: 13082-29-6
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-IRXDYDNUSA-N
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Description

Phenylalanylphenylalanine methyl ester is a compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 . It is also known by other synonyms such as 2-(2-Amino-3-phenyl-propionylAmino)-3-phenyl-propionic acid methyl ester and L-Phenylalanine, L-phenylalanyl-, methyl ester .


Synthesis Analysis

The synthesis of Phenylalanylphenylalanine methyl ester involves the use of phenylalanine ammonia lyase (E.C.4.3.1.5, PAL) containing Rhodotorula glutinis yeast whole cells in an organic-aqueous biphasic system . Another method involves the use of N-acetyl-D-phenylglycine as a resolving agent .


Molecular Structure Analysis

The molecular structure of Phenylalanylphenylalanine methyl ester is complex and involves various intra- and intermolecular interactions . The far-IR region allows distinguishing between structural families .


Chemical Reactions Analysis

The chemical reactions involving Phenylalanylphenylalanine methyl ester include its hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Phenylalanylphenylalanine methyl ester has a boiling point of 533.8±50.0 °C and a density of 1.168±0.06 g/cm3 . Its pKa value is predicted to be 13.71±0.46 .

Scientific Research Applications

  • Peptide Synthesis and Enzyme Activity : It's used in studying the synthesis of peptides and the activities of enzymes like aminoacyltransferases and thermolysin. These enzymes catalyze peptide synthesis from amino acid esters and play a role in peptide bond formation and hydrolysis (Krenitsky & Fruton, 1966); (Nakanishi & Matsuno, 1986).

  • Radioiodination and Peptide Synthesis : Used in the synthesis of radioiodinated phenylalanine derivatives for peptide synthesis, which has implications in medical imaging and radiopharmaceuticals (Wilbur et al., 1993).

  • Enzyme Kinetics and Stability : Phenylalanylphenylalanine methyl ester is used to study the kinetics and stability of enzymes in various environments, including aqueous, organic, and biphasic systems (Nakanishi, Kondo, & Matsuno, 1988); (Arima et al., 2006).

  • Synthesis and Hydrolysis Studies : It's instrumental in understanding the synthesis and hydrolysis of polymers and compounds with phenylalanine components (Preobrazhenskaya et al., 1965).

  • Catalysis and Chemical Reactions : Its role in catalysis, especially in the formation of esters from α-amino acids, highlights its importance in understanding chemical reactions and potential industrial applications (Wegman et al., 2001).

  • Protein Digestion and Enzymatic Cleavage : It helps in understanding the digestion of peptides containing aromatic amino acids and how enzymes like cathepsin D and pepsin function (Keilová, Bláha, & Keil, 1968).

Safety And Hazards

Phenylalanylphenylalanine methyl ester should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin or eye contact, immediate medical attention is advised .

Future Directions

Phenylalanylphenylalanine methyl ester has potential applications in the field of drug delivery. For instance, it has been used in the synthesis and development of novel poly-N-acryloyl L-phenylalanine methyl ester hollow core nanocapsules (NAPA-HPNs) that can encapsulate a broad range of drug molecules . These nanocapsules could be used for the effective management of various infectious or tumor diseases where immune-stimulation is paramount for treatment .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKRSZZALAQRNH-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926928
Record name 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanylphenylalanine methyl ester

CAS RN

13082-29-6
Record name Phenylalanylphenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B JH, M YS - The Biochemical Journal, 1962 - europepmc.org
… Hydrolysis of L(+)-phenylalanylphenylalanine methyl ester hydrochloride. A solution of L( + )-… A solution of Lphenylalanylphenylalanine methyl ester hydrochloride (0-3 g.) in methanol (…
Number of citations: 6 europepmc.org
JH Birkinshaw, YS Mohammed - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… Hydrolysis of L(+)-phenylalanylphenylalanine methyl ester hydrochloride. A solution of L( + )-… A solution of Lphenylalanylphenylalanine methyl ester hydrochloride (0-3 g.) in methanol (…
Number of citations: 34 www.ncbi.nlm.nih.gov
NPB Dudman, B Zerner - Methods in Enzymology, 1975 - Elsevier
… It has been demonstrated that amino acid esters act as acyl acceptors, and that ox liver carboxylesterase catalyze the synthesis of phenylalanylphenylalanine methyl ester and of the …
Number of citations: 21 www.sciencedirect.com
J LOVELL, DJS GUTHRIE - 1993 - portlandpress.com
… Shimohigashi and coworkers [2] have reported that 2,3-methanophenylalanylphenylalanine methyl ester is an inhibitor of chymotrypsin (K, = 0.16 mM). From NMR studies, they …
Number of citations: 6 portlandpress.com

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